

# protocol for shikimic acid quantification using HPLC

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## Compound of Interest

Compound Name: *Shikimic acid*

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An Application Guide for the Quantitative Analysis of **Shikimic Acid** Using High-Performance Liquid Chromatography (HPLC)

## Introduction

**Shikimic acid** is a pivotal biochemical intermediate in plants and microorganisms, serving as the precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), phenolics, and numerous alkaloids. Its significance extends into the pharmaceutical industry, most notably as the primary starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu). This has driven the demand for reliable and accurate methods for its quantification in various matrices, particularly from plant sources like star anise (*Illicium verum*) and pine needles, which are commercially viable sources.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a robust, sensitive, and widely adopted analytical technique for this purpose.<sup>[1]</sup> Compared to spectrophotometric methods, HPLC offers superior specificity and quantitative accuracy, effectively separating **shikimic acid** from other potentially interfering compounds in complex sample matrices.<sup>[1][2]</sup> This application note provides a comprehensive, field-proven protocol for the quantification of **shikimic acid**, designed for researchers, scientists, and quality control professionals.

## Principle of the Method

This protocol employs a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobic or nonpolar characteristics. A nonpolar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase.

**Shikimic acid** is a polar, cyclic carboxylic acid. To achieve adequate retention and sharp peak shapes on a C18 column, its polarity must be carefully managed. This is accomplished by using an acidified aqueous mobile phase (e.g., dilute sulfuric or phosphoric acid). The acidic conditions suppress the ionization of the carboxylic acid group on the **shikimic acid** molecule, rendering it less polar and thereby increasing its interaction with the nonpolar stationary phase. [\[3\]](#)[\[4\]](#)[\[5\]](#)

Following separation, the analyte is detected by a UV-Vis detector. **Shikimic acid** contains a cyclohexene ring, which possesses a chromophore that absorbs light in the low UV spectrum. [\[3\]](#) Detection is typically set between 210 and 215 nm to achieve maximum sensitivity. [\[3\]](#)[\[4\]](#)[\[6\]](#) Quantification is performed using an external standard method, where the peak area of the analyte in a sample is compared against a calibration curve constructed from standards of known concentrations.

## Apparatus and Reagents

### 1. Apparatus

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Isocratic or Gradient Pumping System
  - Autosampler or Manual Injector
  - Column Thermostat
  - UV-Vis or Diode-Array Detector (DAD)
- Chromatography Data System (CDS) for data acquisition and processing
- Analytical Balance (4-decimal place)
- pH Meter

- Ultrasonic Bath
- Centrifuge
- Vortex Mixer
- Syringe filters (0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ , PTFE or Nylon)
- Volumetric flasks (Class A: 10, 25, 50, 100 mL)
- Pipettes (Class A)

## 2. Chemicals and Reagents

- **Shikimic Acid** reference standard ( $\geq 99\%$  purity)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- HPLC-grade water (Type I, 18.2  $\text{M}\Omega\cdot\text{cm}$ )
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or Orthophosphoric Acid ( $\text{H}_3\text{PO}_4$ ), analytical grade
- Hydrochloric Acid (HCl), analytical grade (for extraction)

# Experimental Protocol: Step-by-Step Methodology

## Part 1: Sample Preparation (Extraction from Plant Material)

The goal of sample preparation is to efficiently extract **shikimic acid** from the complex plant matrix into a clean solution suitable for HPLC injection. Acidified solvents are commonly used to enhance the solubility and stability of **shikimic acid** during extraction.<sup>[4]</sup>

- Homogenization: Weigh approximately 200 mg of finely ground, dried plant material (e.g., star anise, pine needles) into a centrifuge tube.

- Rationale: Grinding increases the surface area, allowing for more efficient solvent penetration and extraction.
- Extraction: Add 2.0 mL of 0.25 N Hydrochloric Acid (HCl) to the tube.[1]
  - Rationale: The acidic medium aids in breaking cell walls and ensures **shikimic acid** remains in its stable, protonated form.
- Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at 25°C.[1]
  - Rationale: Sonication uses high-frequency sound waves to create cavitation, which disrupts cell structures and accelerates the extraction process.
- Centrifugation: Centrifuge the sample at 20,000 x g for 15 minutes to pellet the solid plant debris.[1]
  - Rationale: This step clarifies the extract by separating insoluble matter from the supernatant containing the dissolved **shikimic acid**.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
  - Rationale: Filtration is a critical step to remove fine particulates that could clog the HPLC column or tubing, thereby protecting the instrument and ensuring method robustness.

## Part 2: Standard Preparation & Calibration Curve

Accurate quantification relies on a precise calibration curve generated from a certified reference standard.

- Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of **shikimic acid** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water. This stock solution can be stored at -18°C for several months.[3]
- Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase. A typical concentration range would be 5, 25, 50, 100, and 150 µg/mL.[3]

- Rationale: Using a series of standards across a range that brackets the expected sample concentration is essential for establishing linearity and ensuring accurate quantification.
- Calibration Curve Construction: Inject each working standard in triplicate. Plot a graph of the mean peak area (y-axis) versus the concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). An  $R^2$  value  $> 0.995$  is typically required.

## Part 3: HPLC Analysis and Quantification

### HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the analysis. These may be adapted based on the specific instrument and column used.

Parameter	Recommended Condition	Rationale
Column	Reversed-Phase C18, 250 mm x 4.6 mm, 5 μm particle size	The C18 stationary phase is standard for retaining moderately polar organic molecules like shikimic acid. The specified dimensions provide good resolution and efficiency.[4][7]
Mobile Phase	Isocratic: 0.01 M Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> ) in HPLC-grade water	A simple, isocratic mobile phase is robust and reproducible. The acidic pH ensures shikimic acid is protonated for optimal retention and peak shape.[3][4] Alternatives include dilute phosphoric acid.[5][7]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[4][7]
Column Temp.	30°C	Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and mass transfer kinetics.[4][7]
Detection	UV at 213 nm	Shikimic acid has a UV absorbance maximum in the low UV range. Wavelengths between 210-215 nm provide the best sensitivity.[3][4][6][7]

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Injection Vol.	10 µL	A typical injection volume that balances sensitivity with the risk of column overloading.[4] [7]
Run Time	~10-15 minutes	Sufficient time to allow for the elution of shikimic acid and any early-eluting matrix components, ensuring a clean baseline before the next injection.

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### Quantification Procedure

- **System Equilibration:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- **Sequence Run:** Set up an analysis sequence including blank injections (mobile phase), the calibration standards, and the prepared samples. It is good practice to run a quality control (QC) standard periodically to monitor system performance.
- **Data Analysis:** Integrate the peak corresponding to **shikimic acid** in each chromatogram. The retention time should be consistent with that of the reference standard.
- **Calculation:** Use the linear regression equation from the calibration curve to calculate the concentration of **shikimic acid** in the injected sample solution.

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Sample Peak Area} - \text{y-intercept}) / \text{slope}$$

- **Final Content Calculation:** Adjust the calculated concentration for the initial sample weight and extraction volume to determine the final content in the original material (e.g., in mg/g).

$$\text{Content (mg/g)} = (\text{Concentration from HPLC } [\mu\text{g/mL}] * \text{Extraction Volume [mL]}) / (\text{Initial Sample Weight [mg]})$$

## Workflow Visualization



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Caption: Workflow for **Shikimic Acid** Quantification.

## Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method must be validated. Key parameters to assess include:

- **Linearity:** Confirmed by the coefficient of determination ( $R^2 > 0.995$ ) of the calibration curve across the desired concentration range.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.[5]
- **Precision:** Assessed by repeatedly analyzing a sample to determine the degree of scatter between results. It is expressed as the Relative Standard Deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses.
- **Accuracy:** The closeness of the measured value to the true value. It is often determined by performing a spike-recovery study, where a known amount of **shikimic acid** is added to a sample matrix and the percent recovery is calculated.

## References

- Evaluation of Spectrophotometric and HPLC Methods for **Shikimic Acid** Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. (2011). Journal of Agricultural and Food Chemistry. Available at: [\[Link\]](#)

- DETERMINATION OF **SHIKIMIC ACID** IN WINE BY HPLC. (2004). OIV (International Organisation of Vine and Wine). Available at: [\[Link\]](#)
- Extraction and Chromatographic Determination of **Shikimic Acid** in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. (2013). Journal of Analytical Methods in Chemistry. Available at: [\[Link\]](#)
- Quantification of **Shikimic Acid** in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. (2017). FABAD Journal of Pharmaceutical Sciences. Available at: [\[Link\]](#)
- CN105116092B - The HPLC assay method of **shikimic acid** and 3-dehydroshikimate in pericarpium granati. (2017). Google Patents.
- **Shikimic acid**: review of its analytical, isolation, and purification techniques from plant and microbial sources. (2018). Industrial Crops and Products. Available at: [\[Link\]](#)
- HPLC Method for **Shikimic acid** on Newcrom BH Column. SIELC Technologies. Available at: [\[Link\]](#)
- Determination of Quinic and **Shikimic Acids** in Products Derived from Bees and their Preparates by HPLC. (2006). Journal of Liquid Chromatography & Related Technologies. Available at: [\[Link\]](#)
- [Determination of **shikimic acid** in fruit of Illiciaceae plants by HPLC with diode-array detection]. (2006). Zhong Yao Cai. Available at: [\[Link\]](#)

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## Sources

- 1. diyhpl.us [[dihpl.us](http://dihpl.us)]
- 2. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 3. oiv.int [oiv.int]
- 4. Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105116092B - The HPLC assay method of shikimic acid and 3-dehydroshikimate in pericarpium granati - Google Patents [patents.google.com]
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